Cas no 2227851-78-5 ((1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol)

(1R)-2-Amino-1-(4-methylthiophen-2-yl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a thiophene ring with a methyl substituent at the 4-position. This compound is of significant interest in asymmetric synthesis and pharmaceutical research due to its stereospecific configuration and functional group versatility. The presence of both amino and hydroxyl groups enables its use as a building block for chiral ligands, catalysts, or intermediates in the synthesis of biologically active molecules. Its structural motif is particularly valuable in the development of therapeutics targeting central nervous system disorders or as a precursor for enantioselective transformations. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol structure
2227851-78-5 structure
Product name:(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol
CAS No:2227851-78-5
MF:C7H11NOS
Molecular Weight:157.233340501785
CID:5890748
PubChem ID:96634544

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol
    • EN300-1797633
    • 2227851-78-5
    • インチ: 1S/C7H11NOS/c1-5-2-7(10-4-5)6(9)3-8/h2,4,6,9H,3,8H2,1H3/t6-/m1/s1
    • InChIKey: JLPLDQAHGOBOAZ-ZCFIWIBFSA-N
    • SMILES: S1C=C(C)C=C1[C@@H](CN)O

計算された属性

  • 精确分子量: 157.05613515g/mol
  • 同位素质量: 157.05613515g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 110
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 74.5Ų

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1797633-1.0g
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol
2227851-78-5
1g
$1844.0 2023-06-02
Enamine
EN300-1797633-5g
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol
2227851-78-5
5g
$5345.0 2023-09-19
Enamine
EN300-1797633-0.5g
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol
2227851-78-5
0.5g
$1770.0 2023-09-19
Enamine
EN300-1797633-0.1g
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol
2227851-78-5
0.1g
$1623.0 2023-09-19
Enamine
EN300-1797633-10g
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol
2227851-78-5
10g
$7927.0 2023-09-19
Enamine
EN300-1797633-0.05g
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol
2227851-78-5
0.05g
$1549.0 2023-09-19
Enamine
EN300-1797633-0.25g
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol
2227851-78-5
0.25g
$1696.0 2023-09-19
Enamine
EN300-1797633-5.0g
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol
2227851-78-5
5g
$5345.0 2023-06-02
Enamine
EN300-1797633-10.0g
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol
2227851-78-5
10g
$7927.0 2023-06-02
Enamine
EN300-1797633-2.5g
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol
2227851-78-5
2.5g
$3611.0 2023-09-19

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol 関連文献

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-olに関する追加情報

Comprehensive Overview of (1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol (CAS No. 2227851-78-5)

The compound (1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol (CAS No. 2227851-78-5) is a chiral amino alcohol derivative with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a 4-methylthiophene moiety and an amino alcohol functional group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

In recent years, the demand for chiral building blocks like (1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol has surged, driven by the growing focus on precision medicine and stereoselective synthesis. The compound's thiophene ring is particularly noteworthy, as thiophene derivatives are known for their versatility in medicinal chemistry. This has led to a spike in searches for "thiophene-based drug candidates" and "chiral amino alcohols in pharmaceuticals", reflecting the compound's relevance in current research trends.

From a synthetic perspective, CAS No. 2227851-78-5 offers several advantages. Its stereocenter at the 1-position allows for the creation of enantiomerically pure compounds, which is critical for achieving desired pharmacological effects. The 4-methylthiophen-2-yl group further enhances its utility, as it can participate in various cross-coupling reactions, a topic frequently searched by organic chemists. This aligns with the broader industry shift toward green chemistry and atom-efficient synthesis.

The compound's potential extends to computational chemistry and molecular docking studies, where researchers are exploring its interactions with biological targets. Questions like "how to optimize chiral amino alcohol synthesis" or "thiophene derivatives in CNS drug design" are commonly encountered in academic forums, underscoring the compound's interdisciplinary appeal. Its hydrogen-bonding capability and moderate lipophilicity make it a promising candidate for blood-brain barrier penetration, a key consideration in neuropharmacology.

Quality control and analytical characterization of (1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol are also hot topics. Techniques such as HPLC chiral separation and NMR spectroscopy are frequently discussed in relation to this compound, as evidenced by search trends like "chiral purity analysis methods". The rise of continuous flow chemistry has further amplified interest in scalable production methods for such intermediates.

In conclusion, CAS No. 2227851-78-5 represents a compelling case study in modern medicinal chemistry. Its combination of stereochemical complexity, heterocyclic functionality, and synthetic versatility positions it at the intersection of multiple cutting-edge research areas. As the pharmaceutical industry continues to prioritize targeted therapies and structure-activity relationship (SAR) studies, compounds like this will remain indispensable tools for scientific advancement.

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